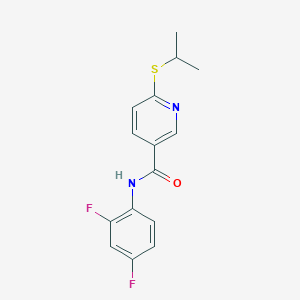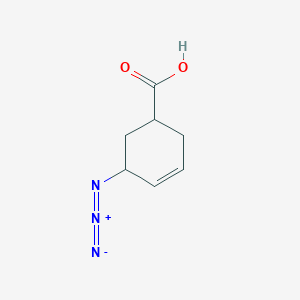
N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide is a chemical compound that appears to be related to nicotinamide, a form of vitamin B3. Nicotinamide itself has been analyzed using surface-enhanced Raman scattering (SERS) for quantitative detection in vitamin tablets, indicating the importance of analytical methods in determining the presence and concentration of such compounds . However, the specific compound , with isopropylsulfanyl and difluorophenyl groups, is not directly discussed in the provided papers.
Synthesis Analysis
The synthesis of a related compound, 6-(2,4-difluorophenyl)nicotinamide, has been achieved through a one-pot method. This process involves the use of (2,4-difluorophenyl)boronic acid and 6-bromonicotinonitrile, utilizing a Suzuki-Miyaura coupling reaction followed by a cyano hydrolysis reaction . Although the exact synthesis of this compound is not detailed, the methods used for the related compound could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
Chemical Reactions Analysis
There is no direct information on the chemical reactions involving this compound in the provided papers. However, the related compound 6-(2,4-difluorophenyl)nicotinamide has been synthesized and could serve as a ligand material for blue phosphorescent OLED dopants . This suggests that the compound may also have potential applications in organic electronics, where its reactivity with other materials could be of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not discussed in the provided papers. However, based on the properties of nicotinamide and the known effects of substituents like difluorophenyl and isopropylsulfanyl groups, it can be hypothesized that the compound would exhibit distinct spectroscopic characteristics and possibly enhanced stability or reactivity in certain conditions. The use of SERS for the detection of nicotinamide suggests that similar techniques could be applied to study the physical and chemical properties of the compound .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide, through its related compound 6-(2,4-difluorophenyl)nicotinamide, is synthesized via a one-pot method, combining Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction. This process is significant as the compound can be utilized as ligand materials for blue phosphorescent OLED dopants, indicating its application in the field of material sciences and electronic devices (Zhou, 2014).
Herbicidal Applications
This compound, through its structural analogs, exhibits potential applications in agriculture. A series of N-(arylmethoxy)-2-chloronicotinamides, derivatives of nicotinic acid, displayed significant herbicidal activity. The structure-activity relationship studies from this research can inform the development of new herbicides against monocotyledonous weeds (Chen et al., 2021).
Fungicidal Applications
The compound, through related structures, shows fungicidal potential. N-(thiophen-2-yl) nicotinamide derivatives, which include a structure splicing between nicotinic acid and thiophene, demonstrated impressive fungicidal activities. Such derivatives can be seen as significant lead compounds for further structural optimization and are potential candidates for developing new fungicides (Wu et al., 2022).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-6-propan-2-ylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2OS/c1-9(2)21-14-6-3-10(8-18-14)15(20)19-13-5-4-11(16)7-12(13)17/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJUYBQCDVHCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B3012939.png)
![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)
![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3012944.png)
![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)
![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)

![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/no-structure.png)
![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)

![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)
